molecular formula C9H9BrClNO2 B8589463 N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide CAS No. 685536-14-5

N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide

Cat. No. B8589463
M. Wt: 278.53 g/mol
InChI Key: GAFBVJOBRUBSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

685536-14-5

Product Name

N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

N-(2-bromo-5-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H9BrClNO2/c1-5(13)12-8-4-7(11)9(14-2)3-6(8)10/h3-4H,1-2H3,(H,12,13)

InChI Key

GAFBVJOBRUBSJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.40 g (18.6 mmol) 2-Bromo-5-chloro-4-methoxy-aniline and 3.1 ml (22.0 mmol) triethylamine were dissolved in 50 ml THF. 1.42 ml (20.0 mmol) acetylchloride were added dropwise at room temperature. The reaction mixture was stirred at room temperature for additional 2 hours, saturated NaHCO3 solution was added and the mixture was extracted with ethyl acetate. Removal of the solvent and crystallisation with ether gave 3.6 g (12.9 mmol, 69%) of the title compound.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

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